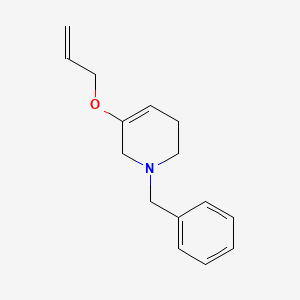

5-Allyloxy-1-benzyl-1,2,3,6-tetrahydro-pyridine

Description

Significance of 1,2,3,6-Tetrahydropyridine (B147620) Scaffolds in Synthetic Chemistry

The 1,2,3,6-tetrahydropyridine ring system is a key structural motif found in numerous natural products and synthetic pharmaceuticals. rsc.org This prevalence has spurred significant interest in developing diverse synthetic methodologies to access these scaffolds. Their importance stems from several factors:

Versatile Intermediates: Tetrahydropyridines serve as valuable precursors for the synthesis of more complex nitrogen-containing heterocycles, such as piperidines, which are ubiquitous in pharmaceuticals. researchgate.net

Biological Activity: The tetrahydropyridine (B1245486) core is a recognized pharmacophore, and its derivatives have exhibited a broad spectrum of biological activities. researchgate.net This makes them attractive targets for medicinal chemists.

Stereochemical Complexity: The presence of stereocenters in substituted tetrahydropyridines allows for the creation of diverse molecular architectures, which is crucial for tuning biological activity.

The development of efficient and stereoselective methods for the synthesis of functionalized tetrahydropyridines remains an active area of research in organic chemistry.

Rationale for Research on Substituted Tetrahydropyridine Systems

Research into substituted tetrahydropyridine systems is driven by the quest for new molecules with novel properties and applications, particularly in the realm of medicinal chemistry. The introduction of various substituents onto the tetrahydropyridine ring allows for the systematic exploration of structure-activity relationships (SAR). By modifying the substituents, chemists can fine-tune the steric and electronic properties of the molecule to enhance its interaction with biological targets.

The pharmacological activity of tetrahydropyridine derivatives is highly dependent on the nature and position of the substituents on the ring. researchgate.net This has led to the synthesis of numerous analogs with the aim of discovering new therapeutic agents for a variety of diseases.

Overview of Structural Features and Synthetic Challenges for 5-Allyloxy-1-benzyl-1,2,3,6-tetrahydro-pyridine

The structure of this compound presents a unique combination of functional groups that offer both synthetic opportunities and challenges.

Structural Features:

| Feature | Description |

| 1,2,3,6-Tetrahydropyridine Core | A six-membered nitrogen-containing heterocycle with one double bond. |

| N-Benzyl Group | A common protecting group for the nitrogen atom, which can also influence the molecule's biological activity. |

| 5-Allyloxy Group | An ether linkage with a terminal double bond, providing a handle for further functionalization. |

The presence of the allyloxy group is particularly noteworthy, as the terminal double bond can participate in a variety of chemical transformations, such as metathesis, hydrogenation, or oxidation, allowing for the introduction of further molecular diversity.

Synthetic Challenges:

The synthesis of this compound is not explicitly detailed in the current scientific literature. However, based on the synthesis of analogous compounds, several challenges can be anticipated:

Regioselectivity: The introduction of the allyloxy group at the C5 position of the tetrahydropyridine ring requires a regioselective approach.

Stereocontrol: If a chiral synthesis is desired, controlling the stereochemistry at the C5 position would be a significant challenge.

Compatibility of Functional Groups: The synthetic route must be designed to be compatible with the various functional groups present in the molecule, particularly the reactive allyl group.

While specific synthetic details for this exact compound are scarce, general methods for the preparation of substituted tetrahydropyridines can provide a conceptual framework. One plausible approach could involve the construction of the tetrahydropyridine ring from acyclic precursors already bearing the necessary functionalities. For instance, a ring-closing metathesis (RCM) reaction of a suitably substituted diene could be a viable strategy. Alternatively, the functionalization of a pre-formed N-benzyl-tetrahydropyridinone precursor at the C5 position, followed by reduction, could also be envisioned.

The synthesis of a related compound, 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, was achieved by the reaction of 5-ethoxyindole (B77456) with 1-benzyl-4-piperidone in the presence of methanol (B129727) and potassium hydroxide. mdpi.com This suggests that condensation reactions of substituted piperidones can be a route to certain tetrahydropyridine derivatives.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-prop-2-enoxy-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-2-11-17-15-9-6-10-16(13-15)12-14-7-4-3-5-8-14/h2-5,7-9H,1,6,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWWRLUKQDFMHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CCCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445410 | |

| Record name | 5-ALLYLOXY-1-BENZYL-1,2,3,6-TETRAHYDRO-PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244056-95-9 | |

| Record name | 1,2,3,6-Tetrahydro-1-(phenylmethyl)-5-(2-propen-1-yloxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244056-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-ALLYLOXY-1-BENZYL-1,2,3,6-TETRAHYDRO-PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Allyloxy 1 Benzyl 1,2,3,6 Tetrahydro Pyridine

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 5-Allyloxy-1-benzyl-1,2,3,6-tetrahydro-pyridine allows for the deconstruction of the molecule into simpler, commercially available starting materials. This process involves strategically breaking key bonds to identify plausible synthetic precursors.

Key Disconnections for the Tetrahydropyridine (B1245486) Core

The central feature of the target molecule is the 1,2,3,6-tetrahydropyridine (B147620) ring. Key disconnections for this heterocyclic core can be envisioned through several strategic bond cleavages. A primary disconnection can be made at the C-N and C=C bonds within the ring, suggesting a cyclization approach from a linear precursor. For instance, a diallylamine (B93489) derivative could serve as a precursor for a ring-closing metathesis (RCM) reaction.

Another significant disconnection involves breaking the C-N bond of the benzyl (B1604629) group and the C-O bond of the allyloxy group. This leads to a simplified tetrahydropyridine scaffold, specifically a hydroxytetrahydropyridine, which can be further simplified. This approach suggests a convergent synthesis where the tetrahydropyridine core is synthesized first, followed by the introduction of the benzyl and allyloxy functionalities.

A further disconnection of the tetrahydropyridine ring itself can lead back to acyclic amino-aldehyde or amino-ketone precursors, which could cyclize to form the desired ring system.

| Disconnection Strategy | Precursor Type | Potential Synthetic Approach |

| C-N and C=C bonds | Diallylamine derivative | Ring-Closing Metathesis |

| C-N (benzyl) and C-O (allyl) bonds | Hydroxytetrahydropyridine | Functionalization of a pre-formed ring |

| Ring opening | Acyclic amino-carbonyl compound | Intramolecular cyclization |

Strategic Introduction of Allyloxy and Benzyl Moieties

Following the disconnection of the benzyl and allyloxy groups, the retrosynthetic strategy points towards a precursor such as 1-benzyl-1,2,3,6-tetrahydropyridin-5-ol. The benzyl group can be envisioned as being introduced via N-benzylation of a secondary amine, a common transformation in organic synthesis. This would typically involve reacting the corresponding tetrahydropyridinol with a benzyl halide or a similar benzylating agent.

The allyloxy group can be introduced through the O-allylation of the hydroxyl group in the tetrahydropyridinol precursor. This reaction is commonly achieved using an allyl halide, such as allyl bromide, in the presence of a base. The order of these functional group introductions can be strategic. For instance, benzylation of the nitrogen atom might precede the O-allylation to avoid potential side reactions.

Direct Synthesis Approaches

Direct synthesis approaches for this compound can be broadly categorized into the construction of the tetrahydropyridine ring system followed by its functionalization, or the cyclization of a precursor already containing the necessary substituents.

Construction of the 1,2,3,6-Tetrahydropyridine Ring System

The formation of the 1,2,3,6-tetrahydropyridine ring is a critical step in the synthesis of the target molecule. Various methods have been developed for the construction of this heterocyclic core.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated heterocyclic rings, including tetrahydropyridines. nih.govnih.gov This reaction typically involves an intramolecular metathesis of a diene catalyzed by a ruthenium or molybdenum complex, leading to the formation of a cyclic olefin and a volatile byproduct like ethylene (B1197577). nih.gov

For the synthesis of the target compound, a plausible precursor for RCM would be an N-benzyl diallylamine derivative. The general reaction scheme would involve the cyclization of a diene, catalyzed by a Grubbs or Schrock catalyst, to form the tetrahydropyridine ring.

Table of Common RCM Catalysts:

| Catalyst | Description |

| Grubbs' First Generation Catalyst | A ruthenium-based catalyst, stable in air and tolerant of various functional groups. |

| Grubbs' Second Generation Catalyst | Features an N-heterocyclic carbene (NHC) ligand, offering higher activity and broader substrate scope. |

| Schrock's Catalyst | A molybdenum-based catalyst, known for its high reactivity. |

The specific diene precursor required would possess the necessary functionality to install the allyloxy group at the C-5 position. This could be achieved by starting with a precursor that already contains an oxygenated functionality at the appropriate position.

An alternative and often more direct approach involves the functionalization of a pre-formed tetrahydropyridine ring. A key intermediate in this strategy would be a 1-benzyl-1,2,3,6-tetrahydropyridin-5-ol. This intermediate could potentially be synthesized from commercially available starting materials such as 1-benzyl-4-piperidone. mdpi.com

The synthesis could proceed via the formation of an enolate or a related reactive intermediate from 1-benzyl-4-piperidone, which is then trapped to introduce a hydroxyl group at the C-5 position. Subsequent O-allylation would then yield the target molecule.

A plausible synthetic sequence is outlined below:

Synthesis of 1-benzyl-1,2,3,6-tetrahydropyridin-5-ol: This intermediate could be prepared from 1-benzyl-4-piperidone through a variety of methods, such as alpha-hydroxylation or through a multi-step sequence involving the formation of an enamine followed by oxidation and reduction.

O-Allylation: The hydroxyl group of 1-benzyl-1,2,3,6-tetrahydropyridin-5-ol would then be subjected to O-allylation. This is typically carried out using an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., sodium hydride) in an aprotic solvent.

Table of O-Allylation Reagents and Conditions:

| Allylating Agent | Base | Solvent | Typical Conditions |

| Allyl bromide | Sodium hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 0 °C to room temperature |

| Allyl chloride | Potassium carbonate (K2CO3) | Acetone, Acetonitrile | Reflux |

| Allyl alcohol | Acid catalyst (e.g., p-TsOH) | Toluene | Dean-Stark conditions |

This functionalization approach offers a convergent and potentially high-yielding route to the desired this compound.

Reduction of Pyridinium (B92312) Salts

The reduction of pyridinium salts represents a direct and effective method for the synthesis of tetrahydropyridine derivatives. This approach typically involves the chemical reduction of a pre-functionalized pyridinium salt to yield the partially saturated heterocyclic ring. The reaction of 1-benzyl-3-ethoxycarbonylpyridinium salts with zinc and benzyl bromide, followed by catalytic hydrogenation, has been shown to produce mixtures of substituted tetrahydropyridines. rsc.org

For the synthesis of the target molecule, a hypothetical precursor such as a 1-benzyl-5-allyloxy-pyridinium salt could be subjected to reduction. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), which selectively reduces the pyridinium ring to afford the thermodynamically stable Δ³-tetrahydropyridine isomer.

| Parameter | Description |

| Reaction Type | Reduction of Pyridinium Salt |

| Hypothetical Precursor | 1-Benzyl-5-allyloxy-pyridinium halide |

| Typical Reducing Agents | Sodium borohydride (NaBH₄), Catalytic Hydrogenation (H₂/Catalyst) |

| Product | This compound |

Heck-Type Reactions

The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.gov While often used for creating substituted alkenes, intramolecular Heck reactions are widely employed for the synthesis of carbo- and heterocyclic systems. chim.it A synthetic strategy could be envisioned where an intramolecular Heck reaction of a suitably designed acyclic precursor containing both a vinyl or aryl halide and an alkene moiety could cyclize to form the tetrahydropyridine ring.

Alternatively, intermolecular Heck-type reactions have been developed for the benzylation of olefins. nih.gov Nickel-catalyzed variants have been reported for the coupling of benzyl chlorides with unactivated alkenes, proceeding at room temperature. nih.govmit.edu This methodology, while not directly forming the ring, highlights a strategy for creating key C-C bonds that could be present in a precursor targeted for a subsequent cyclization step.

| Parameter | Description |

| Reaction Type | Intramolecular Mizoroki-Heck Reaction |

| Key Components | Alkene and a vinyl/aryl halide within the same molecule |

| Catalyst System | Palladium(0) complexes (e.g., Pd(OAc)₂) with a phosphine (B1218219) ligand |

| General Transformation | Formation of a new C-C bond leading to cyclization |

Aza-Diels-Alder Reactions

The aza-Diels-Alder reaction, a variation of the Diels-Alder reaction, is a highly efficient method for constructing six-membered nitrogen-containing heterocycles. This [4+2] cycloaddition involves the reaction of a diene with an imine (the dienophile). Inverse-electron-demand aza-Diels-Alder reactions, for instance between 4,4-dicyano-2-methylenebut-3-enoates and 1,3,5-triazinanes, have been developed to produce polyfunctionalized tetrahydropyridines under catalyst-free conditions. rsc.org

To construct the specific tetrahydropyridine core of the target molecule, one could propose a reaction between a 1-azadiene (e.g., an N-benzyl-α,β-unsaturated imine) and an allyl-containing alkene. The regioselectivity and stereoselectivity of the reaction are crucial and can often be controlled by the choice of substrates, catalysts (including chiral Lewis acids for asymmetric synthesis), and reaction conditions. clockss.orglookchem.com

| Parameter | Description |

| Reaction Type | Aza-Diels-Alder Cycloaddition |

| Reactants | An azadiene (or an imine dienophile) and a diene |

| General Transformation | [4+2] cycloaddition to form a tetrahydropyridine ring |

| Hypothetical Application | Reaction of an N-benzyl imine with a diene containing an allyloxy precursor |

Introduction of the Allyloxy Moiety at C-5

Once the tetrahydropyridine ring is formed or during its synthesis, the allyloxy group must be installed at the C-5 position.

Etherification Reactions

The most direct method for introducing the allyloxy group is through an etherification reaction, such as the Williamson ether synthesis. This would involve the deprotonation of a hydroxyl group at the C-5 position of a tetrahydropyridine precursor, followed by nucleophilic substitution with an allyl halide (e.g., allyl bromide). The precursor, 1-benzyl-1,2,3,6-tetrahydropyridin-5-ol, would be treated with a suitable base (e.g., sodium hydride) to form the corresponding alkoxide, which then displaces the halide from the allyl electrophile. More advanced procedures for the regiospecific allylation of polyhydroxy compounds via their stannylene derivatives have also been reported, which can offer mild reaction conditions. semanticscholar.org

Addition Reactions to Enamine Systems

An alternative strategy involves the reactivity of enamine systems. If the tetrahydropyridine precursor exists as an enamine, or can be generated from a corresponding piperidone, it can undergo reaction with an electrophilic allyl source. The enamine's nucleophilic β-carbon could potentially react with a species like allyl bromide, although this reaction can be complex and may lead to N-alkylation as a competing pathway. The regioselectivity of C- vs. N-alkylation is a critical consideration in such approaches.

N-Benzylation Strategies

The final key transformation is the introduction of the benzyl group onto the nitrogen atom of the tetrahydropyridine ring.

This is typically achieved through the N-alkylation of the secondary amine precursor, 5-allyloxy-1,2,3,6-tetrahydropyridine. The reaction is commonly performed using a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base to neutralize the hydrogen halide byproduct. chemsrc.com Various conditions have been developed for N-alkylation, including the use of basic ionic liquids as catalysts under solvent-free conditions. researchgate.net

More contemporary methods include transition-metal-catalyzed reactions. Palladium-catalyzed systems have been developed for the N-benzylation of amines, offering atom-economical processes. researchgate.net Enantioselective palladium-catalyzed benzylation has also been applied to azaarylmethyl amine pronucleophiles, demonstrating the versatility of this approach for creating chiral centers. nsf.gov

| Reagent/Method | Base/Catalyst | General Conditions |

| Benzyl Halide (e.g., Benzyl Chloride) | Inorganic Base (e.g., K₂CO₃, Na₂CO₃) or Organic Base (e.g., Triethylamine) | Solvent (e.g., Acetonitrile, DMF), often with heating |

| Benzyl Alcohol | Gold(III)/TPPMS Catalyst | Direct amination in water |

| Benzyl Halide | Basic Ionic Liquid [Bmim]OH | Solvent-free conditions |

| π-Benzylpalladium System | Palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) | Dehydrative N-benzylation, may be accelerated by water |

Stereoselective and Stereospecific Synthesis

The creation of specific stereoisomers of this compound hinges on precise control during the formation of the tetrahydropyridine ring and the introduction of substituents.

Control of Diastereoselectivity in Tetrahydropyridine Formation

The diastereoselectivity in the synthesis of substituted tetrahydropyridines can be achieved through various methods, including multicomponent reactions that construct the heterocyclic ring in a single, highly controlled step. For instance, domino reactions involving aldehydes, amines, and C-H acids can lead to polysubstituted 1,4,5,6-tetrahydropyridines with two or three stereogenic centers. nih.gov The stereochemical outcome of these reactions is often directed by the formation of key intermediates, such as polysubstituted 2-hydroxypiperidines, which then dehydrate to the final tetrahydropyridine product. nih.gov The specific spatial arrangement of substituents is determined during the cyclization and subsequent steps, which can be influenced by reaction conditions and the nature of the starting materials. nih.gov

In the context of this compound, a plausible synthetic route would first involve the stereoselective synthesis of its precursor, 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine. The stereochemistry of the hydroxyl group at the C-5 position would be crucial in determining the final diastereomeric form of the allyloxy derivative. The use of a hydroxyl group as a directing auxiliary in radical cyclization reactions has been shown to effectively control diastereoselectivity in the formation of five-membered rings, a principle that can be extended to the synthesis of piperidine (B6355638) derivatives. nih.gov

Enantioselective Approaches to Chiral Derivatives

Enantioselective synthesis of chiral tetrahydropyridine derivatives can be approached through the use of chiral catalysts or chiral auxiliaries. Phenylglycinol-derived oxazolopiperidone lactams have been identified as versatile intermediates for the enantioselective synthesis of a wide array of piperidine-containing natural products. researchgate.netcapes.gov.br These chiral building blocks allow for the regio- and stereocontrolled introduction of substituents, providing access to enantiopure polysubstituted piperidines. researchgate.netcapes.gov.br

Another powerful strategy is organocatalysis. For example, the enantioselective synthesis of 3,4,5-trisubstituted piperidines has been demonstrated, highlighting the potential for creating stereochemically complex molecules. nih.gov While not directly applied to the target compound, these methodologies suggest that an enantioselective synthesis of a chiral precursor to this compound is feasible. Such an approach would likely involve the asymmetric synthesis of a key piperidine or tetrahydropyridine intermediate, which would then be elaborated to the final product.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is often a balance between yield, efficiency, selectivity, and adherence to environmentally friendly practices.

Yield, Efficiency, and Selectivity Considerations

Multicomponent reactions are often favored for their efficiency, as they can construct complex molecules like tetrahydropyridines in a single step from simple starting materials, often with moderate to excellent yields. nih.gov However, the selectivity of these reactions can be a challenge, and the isolation of the desired product may require chromatographic purification. nih.gov

The final step in the synthesis of the target compound, the O-allylation of the 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine precursor, would also need to be considered in terms of yield and selectivity. The synthesis of N-1 (allyloxymethyl) analogues of other heterocyclic compounds has been reported, indicating that such transformations are well-established. nih.gov

Below is an interactive data table comparing hypothetical synthetic routes to a 1-benzyl-5-hydroxytetrahydropyridine precursor, based on general methodologies for substituted piperidines.

| Synthetic Route | Key Reaction Type | Typical Yield Range | Stereoselectivity | Number of Steps |

|---|---|---|---|---|

| Multicomponent Reaction | Domino Reaction | 40-90% | Moderate to High | 1-2 |

| Chiral Auxiliary Approach | Lactam Chemistry | 60-80% (per step) | High to Excellent | 4-6 |

| Organocatalytic Synthesis | Asymmetric Catalysis | 50-95% | High to Excellent | 3-5 |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of N-heterocycles like piperidines and tetrahydropyridines is an area of active research. ajchem-a.comajchem-a.com Key aspects include the use of less hazardous solvents, catalysts, and reagents, as well as improving atom economy.

One-pot multicomponent syntheses are inherently greener as they reduce the number of steps, solvent usage, and waste generation. growingscience.com The use of water as a solvent in these reactions is a particularly attractive green approach. growingscience.com Furthermore, the development of catalytic systems that can be recycled and reused contributes to the sustainability of the synthesis. nih.gov

An efficient "green chemistry approach" to the synthesis of N-substituted piperidones has been developed, which offers significant advantages over classical methods. nih.govresearchgate.net This methodology has been applied to the synthesis of key starting materials for pharmaceuticals, demonstrating its practical utility. nih.gov While specific green chemistry protocols for this compound have not been detailed in the literature, the principles demonstrated in the synthesis of related compounds provide a clear roadmap for developing more environmentally benign routes. ajchem-a.comajchem-a.com

Here is an interactive data table summarizing the application of green chemistry principles to the synthesis of piperidine derivatives.

| Green Chemistry Principle | Application in Piperidine Synthesis | Potential Benefit |

|---|---|---|

| Atom Economy | Multicomponent reactions | Maximizes incorporation of starting materials into the final product |

| Use of Safer Solvents | Reactions in water or solvent-free conditions | Reduces environmental impact and improves safety |

| Catalysis | Use of recyclable catalysts (e.g., solid acids, organocatalysts) | Minimizes waste and allows for catalyst reuse |

| Reduction of Derivatives | One-pot syntheses | Avoids protection/deprotection steps, saving time and resources |

Chemical Transformations and Reactivity of 5 Allyloxy 1 Benzyl 1,2,3,6 Tetrahydro Pyridine

Reactions of the 1,2,3,6-Tetrahydropyridine (B147620) Ring System

The 1,2,3,6-tetrahydropyridine ring is a versatile heterocyclic motif that exhibits reactivity characteristic of both cyclic amines and alkenes. The endocyclic double bond and the allylic carbons adjacent to the nitrogen atom are key sites for chemical transformations.

Electrophilic Additions to the Endocyclic Double Bond

The endocyclic double bond in 5-Allyloxy-1-benzyl-1,2,3,6-tetrahydro-pyridine is susceptible to electrophilic addition reactions. The pi electrons of the double bond act as a nucleophile, attacking an electrophilic species. slideshare.netlibretexts.org The mechanism typically proceeds through a carbocation intermediate, which is then attacked by a nucleophile to yield the addition product. libretexts.org

Common electrophilic additions include the reaction with hydrogen halides (HX) and halogens (X₂).

Addition of Hydrogen Halides: In the presence of an acid like hydrogen bromide (HBr), the alkene's pi bond will attack the proton, forming a C-H bond. This results in the formation of a carbocation intermediate at the more substituted carbon of the original double bond. Subsequent attack by the bromide anion (Br⁻) on the carbocation yields the corresponding 4-bromo-5-allyloxy-1-benzyl-piperidine.

Addition of Halogens: Reaction with halogens, such as bromine (Br₂), proceeds via a different intermediate. The double bond attacks a bromine molecule, leading to the formation of a cyclic bromonium ion. libretexts.org The second bromide ion then attacks one of the carbons of the bromonium ion from the anti-face, resulting in the anti-addition of two bromine atoms across the double bond. This yields a dibrominated piperidine (B6355638) derivative.

The regioselectivity of these additions is influenced by the electronic effects of the nitrogen atom and the allyloxy group.

Table 1: Predicted Products of Electrophilic Addition An interactive data table will be displayed here in a web browser.

| Reagent | Intermediate | Product | Stereochemistry |

|---|---|---|---|

| HBr | Carbocation | 4-Bromo-5-allyloxy-1-benzyl-piperidine | Mixture of stereoisomers |

Hydrogenation and Reduction Pathways

The double bond of the tetrahydropyridine (B1245486) ring can be readily reduced through catalytic hydrogenation to yield the corresponding fully saturated piperidine derivative. This transformation is typically achieved by reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org

Commonly used catalysts for this type of reduction include palladium on carbon (Pd/C), platinum dioxide (PtO₂), and ruthenium on carbon (Ru/C). cjcatal.com The reaction generally proceeds with syn-stereochemistry, where both hydrogen atoms add to the same face of the double bond. The hydrogenation of this compound results in the formation of 3-Allyloxy-1-benzyl-piperidine. This reaction is usually high-yielding and clean. cjcatal.com

Table 2: Conditions for Catalytic Hydrogenation An interactive data table will be displayed here in a web browser.

| Catalyst | Solvent | Temperature | Pressure | Product |

|---|---|---|---|---|

| 5% Ru/C | Methanol (B129727) | 100 °C | 3.0 MPa | 3-Allyloxy-1-benzyl-piperidine |

| 10% Pd/C | Ethanol | Room Temp. | 1-4 atm | 3-Allyloxy-1-benzyl-piperidine |

Oxidative Transformations

The 1,2,3,6-tetrahydropyridine ring system is particularly known for its oxidative transformations, extensively studied due to its presence in the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.govresearchgate.net The oxidation of these compounds can proceed through multiple pathways, often leading to more stable aromatic species.

The initial and most significant oxidative step is a two-electron oxidation of the tetrahydropyridine ring to form a 1,2-dihydropyridinium intermediate. nih.gov This can be catalyzed by enzymes such as monoamine oxidase B (MAO-B) or members of the cytochrome P-450 family. nih.govresearchgate.net This dihydropyridinium species is unstable and can undergo further oxidation to the fully aromatic and thermodynamically stable pyridinium (B92312) salt.

For this compound, this two-step oxidation would result in the formation of the 5-Allyloxy-1-benzyl-pyridinium ion. The mechanism of oxidation by MAO-B has been a subject of debate, with evidence pointing towards either a single electron transfer (SET) or a proton-coupled electron transfer (PCET) pathway. vt.edu Several analogs of MPTP have been shown to be good substrates for both MAO-A and MAO-B. nih.gov

Reactivity of the Allyloxy Group

The allyloxy group attached at the C-5 position of the tetrahydropyridine ring introduces its own distinct reactivity, primarily involving the allyl double bond and the potential for sigmatropic rearrangements.

Sigmatropic Rearrangements (e.g., Claisen Rearrangement)

The structure of this compound contains an allyl vinyl ether moiety, where the vinyl group is part of the endocyclic double bond. This arrangement makes the molecule a prime candidate for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. byjus.com

The Claisen rearrangement is a thermally induced byjus.combyjus.com-sigmatropic rearrangement. organic-chemistry.orgwikipedia.org The reaction proceeds through a concerted, pericyclic mechanism involving a highly ordered, six-membered chair-like transition state. jove.comlibretexts.org When heated, this compound is expected to rearrange to form a γ,δ-unsaturated carbonyl compound. Specifically, the allyl group migrates from the oxygen atom to the C-4 position of the tetrahydropyridine ring, resulting in the formation of 4-Allyl-1-benzyl-piperidin-3-one. The driving force for this reaction is the formation of a stable carbonyl group. wikipedia.org

Table 3: Claisen Rearrangement of this compound An interactive data table will be displayed here in a web browser.

| Reaction Type | Conditions | Transition State | Product |

|---|

| byjus.combyjus.com-Sigmatropic Rearrangement | Thermal (Heat) | Six-membered chair-like | 4-Allyl-1-benzyl-piperidin-3-one |

Olefin Metathesis Reactions

The terminal double bond of the allyloxy group is a substrate for olefin metathesis reactions. Olefin metathesis is a versatile method for the formation of new carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs catalysts). nih.gov

Cross-metathesis (CM) is a particularly relevant transformation for this molecule. illinois.edu In a CM reaction, the terminal alkene of the allyloxy group can react with another olefin to form a new, substituted internal alkene, with ethylene (B1197577) as a byproduct. The choice of the metathesis partner determines the structure of the final product. For example, reaction with a protected allylic alcohol could be used to extend the side chain. acs.org The success and selectivity of CM reactions depend on the catalyst used and the relative reactivity of the olefin partners. illinois.edu

Table 4: Potential Cross-Metathesis Reactions An interactive data table will be displayed here in a web browser.

| Metathesis Partner | Catalyst | Expected Product Type |

|---|---|---|

| Acrylonitrile | Grubbs 2nd Gen. | Unsaturated nitrile |

| Methyl Acrylate | Grubbs 2nd Gen. | Unsaturated ester |

Selective Cleavage and Functional Group Interconversions

The allyloxy group in this compound is susceptible to selective cleavage, providing a handle for further functionalization. Transition metal catalysis, particularly with palladium complexes, is a common and mild method for the deallylation of ethers. researchgate.netorganic-chemistry.orggoogle.comorganic-chemistry.org The reaction typically proceeds via the formation of a π-allyl palladium intermediate, which is then cleaved by a nucleophile.

A variety of palladium(0) catalysts, often in combination with a nucleophilic scavenger, can be employed for this transformation. The choice of catalyst, ligand, and nucleophile can influence the reaction conditions and efficiency.

Table 1: Representative Conditions for Palladium-Catalyzed Allyl Ether Cleavage

| Catalyst | Ligand | Nucleophile/Scavenger | Solvent | Temperature | Reference |

| Pd(PPh₃)₄ | PPh₃ | N,N'-Dimethylbarbituric acid | THF/H₂O | Room Temp | researchgate.net |

| PdCl₂(dppf) | dppf | Pyrrolidine | THF | Reflux | google.com |

| Pd/C | - | H₂ | Ethanol | Room Temp | organic-chemistry.org |

| [Pd(allyl)Cl]₂ | PPh₃ | Morpholine | THF | Room Temp | google.com |

This table presents generalized conditions based on literature for analogous compounds and should be optimized for the specific substrate.

Beyond cleavage, the double bond of the allyl group can undergo various functional group interconversions, such as dihydroxylation followed by oxidative cleavage, or isomerization to a propenyl ether which can be subsequently hydrolyzed under acidic conditions to reveal the corresponding alcohol.

Transformations of the N-Benzyl Moiety

The N-benzyl group serves as a common protecting group for the nitrogen atom in the tetrahydropyridine ring and can be selectively removed or modified.

The removal of the N-benzyl group, or debenzylation, is a key transformation that allows for subsequent N-functionalization. The most common method for N-debenzylation is catalytic hydrogenation. mdma.chresearchgate.net This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The benzyl (B1604629) group is cleaved to yield the secondary amine and toluene.

Alternative methods for N-debenzylation that avoid the use of hydrogen gas include transfer hydrogenation, using reagents like ammonium (B1175870) formate, or oxidative cleavage with reagents such as ceric ammonium nitrate (B79036) (CAN). mdma.chrsc.org The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For instance, catalytic hydrogenation might also reduce the double bond in the tetrahydropyridine ring if not carefully controlled.

Once debenzylated, the resulting secondary amine can undergo a variety of N-substitution reactions, such as acylation, alkylation, or sulfonylation, to introduce a wide range of substituents at the nitrogen atom. auctoresonline.org

Table 2: Common Methods for N-Debenzylation

| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Reference |

| Catalytic Hydrogenation | H₂, Pd/C | Methanol, Room Temp, 1 atm H₂ | Clean, high yielding | May reduce other functional groups | mdma.chresearchgate.net |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol, Reflux | Avoids use of H₂ gas | Requires higher temperatures | mdma.ch |

| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water, 0°C to RT | Fast, mild | Stoichiometric oxidant required | rsc.org |

| Base-Promoted Oxidation | KOtBu/DMSO, O₂ | DMSO, Room Temp | Tolerates various functional groups | Strongly basic conditions | researchgate.net |

This table provides a summary of general methods; specific conditions may vary.

The benzyl group itself can be a target for chemical modification, although this is less common than deprotection. If the benzyl group contains substituents on the aromatic ring, these can be further functionalized. For example, a nitro group could be reduced to an amine, which could then be acylated or alkylated. Halogen substituents on the benzyl ring could participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. mdpi.comnih.gov

Derivatization and Scaffold Functionalization

The tetrahydropyridine core of this compound offers several positions for the introduction of additional substituents and the construction of more complex molecular architectures.

The double bond within the tetrahydropyridine ring is a key site for functionalization. It can undergo a variety of electrophilic addition reactions. For instance, halogenation, hydrohalogenation, or epoxidation would introduce new functional groups at the C5 and C6 positions. mdpi.com Furthermore, transition metal-catalyzed reactions can be employed to functionalize the C-H bonds of the tetrahydropyridine ring, although this often requires directing groups to achieve regioselectivity. tdl.orgpkusz.edu.cnresearchgate.netmdpi.comnih.gov The introduction of substituents can significantly impact the biological activity of tetrahydropyridine derivatives. auctoresonline.orgresearchgate.net

The tetrahydropyridine scaffold can serve as a building block for the synthesis of fused ring systems. nih.govacs.org Cycloaddition reactions, such as the Diels-Alder reaction, where the double bond of the tetrahydropyridine acts as a dienophile, can be used to construct bicyclic systems. chemrxiv.org Intramolecular cyclization reactions are another powerful strategy. For example, if a suitable functional group is introduced elsewhere in the molecule, it could react with the tetrahydropyridine ring to form a new fused ring. The specific nature of these transformations would depend on the substituents present and the reaction conditions employed. researchgate.netthieme.de

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Allyloxy 1 Benzyl 1,2,3,6 Tetrahydro Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 5-Allyloxy-1-benzyl-1,2,3,6-tetrahydro-pyridine, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework, while advanced 2D NMR techniques are essential for confirming connectivity and probing spatial relationships.

The regiochemistry of the molecule, specifically the placement of the allyloxy group at the C5 position and the double bond between C5 and C6, is confirmed by analyzing chemical shifts and coupling constants in the ¹H NMR spectrum. The vinylic proton at C6 would appear as a characteristic downfield signal, coupled to the protons at C2 and C5. The presence of the allyloxy group is confirmed by signals corresponding to its -O-CH₂-, -CH=CH₂, and =CH₂ protons, each with distinct chemical shifts and coupling patterns.

Diastereochemistry in tetrahydropyridine (B1245486) derivatives can be complex, but in this achiral molecule, the focus is on the relative orientation of substituents on the ring, which is explored through conformational analysis.

The 1,2,3,6-tetrahydropyridine (B147620) ring is not planar and exists in various conformations, typically half-chair or boat-like forms, which can interconvert. The bulky N-benzyl group and the C5-allyloxy group significantly influence the ring's preferred conformation. nih.gov In related N-alkylated systems, the substituents can adopt either axial or equatorial positions, and the energetic preference between these states dictates the dominant conformation in solution. nih.govmdpi.com

Analysis of proton-proton coupling constants (³J values) and Nuclear Overhauser Effect (NOE) data can reveal the dihedral angles between adjacent protons, providing insight into the ring's geometry. For instance, a large coupling constant between protons on C2 and C3 would suggest a dihedral angle consistent with a specific half-chair conformation. The benzyl (B1604629) group itself has rotational freedom, and its preferred orientation relative to the tetrahydropyridine ring can be inferred from the shielding or deshielding effects on nearby ring protons, particularly H-2 and H-6. nih.gov

Representative ¹H NMR Data (Predicted) This table is based on characteristic chemical shifts for the structural motifs present in the molecule.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.20-7.40 | Multiplet |

| Vinylic-H (C6-H) | ~5.80 | Multiplet |

| Allyl (-CH=) | 5.90-6.05 | Multiplet |

| Allyl (=CH₂) | 5.20-5.40 | Multiplet |

| Allyl (-OCH₂-) | ~4.10 | Doublet |

| Ring-H (C5-H) | ~4.00 | Multiplet |

| Benzyl (-NCH₂-) | ~3.60 | Singlet |

| Ring-H (C2-H) | ~3.10 | Multiplet |

| Ring-H (C3-H₂) | ~2.50 | Multiplet |

Representative ¹³C NMR Data (Predicted) This table is based on characteristic chemical shifts for the structural motifs present in the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Phenyl (quaternary) | ~138 |

| Phenyl (CH) | 127-129 |

| Vinylic (C5) | ~135 |

| Allyl (-CH=) | ~134 |

| Vinylic (C6) | ~125 |

| Allyl (=CH₂) | ~117 |

| Allyl (-OCH₂-) | ~70 |

| Benzyl (-NCH₂-) | ~58 |

| Ring (C2) | ~52 |

| Ring (C3) | ~25 |

To definitively assign all proton and carbon signals and understand the molecule's three-dimensional structure, a suite of 2D NMR experiments is employed. rcsi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the vinylic proton at C6 and the allylic protons at C2, as well as between the protons within the allyl group itself, confirming the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is used to unambiguously assign each carbon signal by linking it to its attached proton(s), for example, confirming the assignments of the C2, C3, and benzyl carbons. rcsi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. nih.govnih.gov This is the primary technique for conformational analysis. A NOESY experiment could reveal spatial proximity between protons of the benzyl group and the C2/C6 protons on the tetrahydropyridine ring, elucidating the preferred rotational conformation of the benzyl substituent. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation patterns, can offer additional structural information.

High-Resolution Mass Spectrometry provides an extremely accurate mass measurement, which is used to determine the elemental composition and confirm the molecular formula of a compound. For this compound, the expected molecular formula is C₁₆H₂₁NO.

HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The measured mass is typically accurate to within a few parts per million (ppm), providing high confidence in the assigned molecular formula.

Predicted HRMS Data

| Ion | Molecular Formula | Calculated Mass (m/z) |

| [M+H]⁺ | C₁₆H₂₂NO⁺ | 244.1696 |

| [M+Na]⁺ | C₁₆H₂₁NNaO⁺ | 266.1515 |

The observation of an ion peak at m/z 244.1696 in the positive-ion mode HRMS spectrum would strongly support the successful synthesis of the target compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The spectrum provides a "fingerprint" of the molecule's vibrational modes.

For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the key functional groups.

Representative IR Data and Functional Group Assignment

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080-3030 | C-H stretch | Aromatic and Vinylic C-H |

| ~2950-2850 | C-H stretch | Aliphatic C-H (ring and benzyl) |

| ~1645 | C=C stretch | Alkene (allyl and ring) |

| ~1600, ~1495, ~1450 | C=C stretch | Aromatic Ring |

| ~1250-1050 | C-O stretch | Ether (allyloxy) |

| ~1150-1000 | C-N stretch | Tertiary Amine |

The presence of bands for aromatic C-H, alkene C=C, ether C-O, and tertiary amine C-N linkages, combined with the absence of bands for hydroxyl (-OH) or carbonyl (C=O) groups, would be consistent with the proposed structure. rcsi.com

X-ray Crystallography for Solid-State Structure Confirmation

A definitive confirmation of the three-dimensional structure of this compound in the solid state necessitates the use of single-crystal X-ray crystallography. This technique provides unambiguous proof of atomic connectivity, configuration, and the preferred conformation of the molecule, which is invaluable for validating the structures proposed by other spectroscopic methods.

As of the current literature review, a dedicated single-crystal X-ray diffraction study for this compound has not been reported. The successful crystallization of a compound is a prerequisite for such analysis and can be influenced by factors including solvent choice, temperature, and the inherent purity of the substance. Typically, single crystals suitable for X-ray diffraction are grown via slow evaporation of a saturated solution.

Should a crystallographic study be undertaken, it would provide precise data on bond lengths, bond angles, and torsion angles, definitively establishing the geometry of the tetrahydropyridine ring and the spatial orientation of its benzyl and allyloxy substituents. In related substituted tetrahydropyridine structures, the six-membered ring is often observed to adopt a distorted boat or half-chair conformation. nih.govacs.orgiucr.orgnih.gov An X-ray analysis would elucidate the specific conformation for the title compound, which is crucial for understanding its steric and electronic properties.

Furthermore, the analysis would reveal the packing of molecules within the crystal lattice, highlighting any significant intermolecular interactions such as C-H···π or other non-covalent forces that stabilize the solid-state structure. iucr.org

The anticipated findings from such an experiment are illustrated in the tables below, which outline the typical parameters collected and refined during a crystallographic analysis.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters. This table is representative of the data that would be obtained from an X-ray crystallographic analysis and is not based on experimental results for the title compound.

| Parameter | Value |

| Crystal Data | |

| Empirical Formula | C₁₅H₁₉NO |

| Formula Weight | 229.32 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | 4 |

| Calculated Density (g/cm³) | [Value] |

| Data Collection | |

| Radiation (Å) | MoKα (λ = 0.71073) |

| Temperature (K) | e.g., 293(2) |

| Reflections Collected | [Value] |

| Independent Reflections | [Value] |

| Refinement | |

| R_int | [Value] |

| Final R indices [I > 2σ(I)] | R₁ = [Value], wR₂ = [Value] |

| R indices (all data) | R₁ = [Value], wR₂ = [Value] |

| Goodness-of-fit on F² | [Value] |

Table 2: Illustrative Selected Bond Lengths and Angles. This table represents key geometric parameters that would be determined. The values are hypothetical.

| Bond/Angle | Length (Å) / Angle (°) |

| Bond Lengths | |

| N1-C2 | [Value] |

| N1-C6 | [Value] |

| C4-C5 | [Value] |

| C5-O1 | [Value] |

| Bond Angles | |

| C6-N1-C2 | [Value] |

| C3-C4-C5 | [Value] |

| N1-C6-C5 | [Value] |

| Torsion Angles | |

| C6-N1-C2-C3 | [Value] |

| C2-C3-C4-C5 | [Value] |

A future crystallographic investigation would be essential to populate these tables with experimental data, thereby providing the definitive solid-state structure and complementing the characterization from other analytical techniques.

Computational and Theoretical Studies of 5 Allyloxy 1 Benzyl 1,2,3,6 Tetrahydro Pyridine

Molecular Mechanics and Quantum Chemical Calculations

Molecular mechanics and quantum chemical calculations are fundamental to the computational study of molecular systems. Quantum methods, such as Density Functional Theory (DFT), offer high accuracy in describing the electronic structure and energies of molecules. nih.gov These calculations are crucial for understanding the conformational landscape and electronic properties of 5-Allyloxy-1-benzyl-1,2,3,6-tetrahydro-pyridine.

The 1,2,3,6-tetrahydropyridine (B147620) ring is not planar and exists in various conformations. Its structure is analogous to cyclohexene, preferring a half-chair conformation to minimize steric and torsional strain. In this arrangement, four of the ring atoms lie in a plane, while the other two are positioned above and below it.

For this compound, the key conformational questions involve the orientation of the large N-benzyl group and the 5-allyloxy substituent. These groups can occupy positions that are either pseudo-axial (perpendicular to the approximate plane of the ring) or pseudo-equatorial (in the approximate plane of the ring).

Computational studies on similar six-membered heterocycles consistently show that bulky substituents prefer the equatorial or pseudo-equatorial position to avoid unfavorable steric interactions, known as 1,3-diaxial interactions, with the axial hydrogen atoms on the ring. rsc.org Therefore, the most stable conformer of this compound is predicted to have both the N-benzyl and the 5-allyloxy groups in pseudo-equatorial orientations. The energy landscape can be mapped by calculating the relative energies of all possible conformers (e.g., pseudo-equatorial/pseudo-equatorial, pseudo-equatorial/pseudo-axial, etc.). Density functional methods like M06-2X are particularly well-suited for accurately predicting such conformational energies, as they account for dispersion interactions. rsc.org

| Conformer | N-Benzyl Orientation | 5-Allyloxy Orientation | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|---|

| A | Pseudo-Equatorial | Pseudo-Equatorial | 0.00 | ~98.5 |

| B | Pseudo-Equatorial | Pseudo-Axial | 2.50 | ~1.4 |

| C | Pseudo-Axial | Pseudo-Equatorial | 3.50 | ~0.1 |

| D | Pseudo-Axial | Pseudo-Axial | 6.00 | <0.01 |

Note: The data in the table above are hypothetical values based on established principles of conformational analysis for substituted six-membered rings and are intended for illustrative purposes. The energy values represent the calculated steric strain relative to the most stable conformer.

Quantum chemical calculations, particularly DFT, are used to analyze the electronic structure of a molecule, providing deep insights into its reactivity. nih.gov Key properties include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich regions, namely the nitrogen atom and the C=C double bond. The LUMO would likely be distributed over the benzyl (B1604629) group's aromatic ring.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this molecule, the most negative potential is expected around the nitrogen atom and the oxygen of the allyloxy group, identifying them as primary sites for protonation or reaction with electrophiles. nih.gov

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates moderate electron-donating ability (nucleophilicity) |

| LUMO Energy | -0.5 eV | Indicates moderate electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 5.7 eV | Suggests good kinetic stability |

| Dipole Moment | 1.8 D | Indicates a moderately polar molecule |

| Mulliken Charge on Nitrogen | -0.45 e | Confirms the nucleophilic character of the nitrogen atom |

Note: The data in this table are representative values for a molecule of this type and are for illustrative purposes.

Reaction Mechanism Predictions

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the prediction of pathways and the analysis of transition states.

The synthesis of substituted tetrahydropyridines can be achieved through various methods, including multicomponent reactions or the functionalization of a pre-formed pyridine (B92270) ring followed by reduction and substitution. nih.gov For any proposed synthetic route to this compound, computational methods can be used to model the entire reaction coordinate.

A key step is locating the transition state (TS) for each elementary step of the reaction. A transition state is an energy maximum along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. youtube.com Calculating the structure and energy of the TS allows for the determination of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate. For example, in a potential synthesis involving the N-benzylation of a tetrahydropyridine (B1245486) precursor, transition state analysis could model the approach of the benzyl halide, the formation of the new C-N bond, and the departure of the halide leaving group.

The electronic and conformational data derived from quantum chemical calculations can be used to predict both the reactivity and selectivity of the molecule.

Reactivity: The MEP and frontier orbital analysis identify the most reactive sites. The nucleophilic character of the nitrogen atom and the π-bond of the tetrahydropyridine ring suggests they are the primary sites for reactions with electrophiles (e.g., alkylation, halogenation, or epoxidation). The benzyl and allyl groups also present sites for potential reactions, such as hydrogenation of the allyl double bond or substitution on the aromatic ring.

Selectivity: In reactions where multiple products can be formed, computational modeling can predict the major product by comparing the activation energies of the competing pathways. For instance, in the synthesis of the target molecule, if a diastereomeric mixture is possible, the relative energies of the transition states leading to each diastereomer can be calculated. The pathway with the lower energy transition state will be kinetically favored, leading to the predominant product. This is crucial for designing stereoselective syntheses. nih.gov

Structure-Reactivity Relationships

N-Benzyl Group: The benzyl group is sterically demanding, influencing the conformational equilibrium as discussed previously. Electronically, the benzyl group is generally considered electron-withdrawing via induction, which can slightly decrease the basicity and nucleophilicity of the nitrogen atom compared to an N-methyl or N-H analog. However, this effect is typically modest. The primary role of the N-benzyl group is often as a protecting group that can be removed via hydrogenolysis.

5-Allyloxy Group: The allyloxy group introduces several key features. The oxygen atom is an electron-donating group through resonance, which increases the electron density of the C=C double bond, making it more susceptible to electrophilic attack. The ether linkage provides a potential site for hydrolysis under acidic conditions. Furthermore, the terminal double bond of the allyl group is itself a reactive functional group, available for reactions such as addition, oxidation, or polymerization, independent of the tetrahydropyridine ring system.

Together, these substituents create a molecule with multiple reactive centers. Computational studies can quantify the electronic influence of these groups on each other and on the tetrahydropyridine ring, providing a detailed understanding of the structure-reactivity relationships that govern the chemistry of this compound.

Applications of 5 Allyloxy 1 Benzyl 1,2,3,6 Tetrahydro Pyridine in Complex Organic Synthesis

Role as a Key Intermediate in Total Synthesis of Natural Products

There is no available scientific literature that documents the use of 5-Allyloxy-1-benzyl-1,2,3,6-tetrahydro-pyridine as a key intermediate in the total synthesis of any specific natural product. The potential for this compound to serve in such a capacity remains theoretical and is not supported by published research.

Utilization in the Synthesis of Heterocyclic Scaffolds

No specific instances of This compound being utilized in the synthesis of other complex heterocyclic scaffolds have been reported in the accessible scientific literature. While tetrahydropyridines, in general, are versatile building blocks, the specific reaction pathways and resulting scaffolds derived from this particular compound are not documented.

Precursor for Advanced Synthetic Targets

The role of This compound as a direct precursor for advanced synthetic targets is not described in the reviewed chemical literature. Its potential for elaboration into more complex molecules can be inferred from the reactivity of its functional groups (the allyl ether, the tertiary amine, and the double bond), but specific, documented synthetic transformations leading to advanced targets are not available.

Future Directions and Research Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry, particularly atom economy, are increasingly pivotal in the design of synthetic routes. jk-sci.com Future research should prioritize the development of more sustainable and efficient methods for the synthesis of 5-Allyloxy-1-benzyl-1,2,3,6-tetrahydro-pyridine.

Current synthetic strategies for tetrahydropyridines often involve multi-step sequences that may generate significant chemical waste. eresearchco.com A key future direction would be the development of one-pot syntheses that minimize purification steps and solvent usage. tandfonline.com For instance, employing readily available and environmentally benign catalysts, such as ionic liquids or nano-sphere silica (B1680970) sulfuric acid, could offer greener alternatives to traditional methods. growingscience.comresearchgate.net

Exploration of Novel Reactivity Patterns for Further Functionalization

The functional groups present in this compound—the alkene of the allyl group, the enol ether, and the tertiary amine—offer multiple avenues for further chemical modification. A significant area of future research will be the exploration of novel reactivity patterns to access a diverse range of derivatives.

The allylic moiety is particularly ripe for functionalization. For instance, asymmetric allylic alkylation, a powerful C-C bond-forming reaction, could be employed to introduce new stereocenters with high enantioselectivity. chemrxiv.org Additionally, the double bond of the allyl group can undergo a variety of transformations, including epoxidation, dihydroxylation, and metathesis, to generate a library of new compounds with potentially interesting biological activities.

The enol ether functionality within the tetrahydropyridine (B1245486) ring also presents opportunities for novel transformations. Hydrolysis of the enol ether could yield the corresponding ketone, which can then be subjected to a wide array of well-established carbonyl chemistries. Moreover, the exploration of cycloaddition reactions involving the enol ether double bond could lead to the construction of complex polycyclic systems.

Integration of Advanced Computational Methods for Reaction Discovery and Design

The use of computational chemistry is revolutionizing how chemical reactions are discovered and optimized. nih.gov For a molecule like this compound, integrating advanced computational methods can significantly accelerate the exploration of its chemical space.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to investigate the mechanisms of potential reactions and predict their feasibility and stereochemical outcomes. researchgate.net This can guide experimental efforts by identifying promising reaction conditions and catalysts, thereby saving time and resources. For example, DFT calculations could be employed to study the transition states of various functionalization reactions on the allyl group or the tetrahydropyridine ring, providing insights into the factors that control reactivity and selectivity.

Furthermore, machine learning algorithms can be trained on existing reaction data to predict the outcomes of new transformations. nih.gov By developing predictive models for the reactivity of substituted tetrahydropyridines, researchers can rapidly screen virtual libraries of potential reactants and catalysts to identify optimal conditions for the synthesis of novel derivatives of this compound.

Potential for Cascade and Multi-Component Reactions

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. wikipedia.org20.210.105 Similarly, multicomponent reactions (MCRs) involve the combination of three or more starting materials in a one-pot fashion to generate complex products. acs.orgtandfonline.com These approaches offer significant advantages in terms of efficiency, atom economy, and reduction of waste. researchgate.net

A promising future direction for the synthesis of derivatives of this compound is the design of novel cascade or multi-component reactions. For instance, a one-pot, multi-component reaction could be devised to construct the tetrahydropyridine core with the desired substituents in a single step from simple and readily available starting materials. researchgate.nettandfonline.comtandfonline.com This would represent a significant improvement over traditional linear syntheses.

Moreover, the existing functionality in this compound could be leveraged to initiate cascade sequences. For example, a reaction could be designed where an initial transformation of the allyl group triggers a subsequent cyclization or rearrangement involving the tetrahydropyridine ring, leading to the rapid assembly of complex molecular architectures. The development of such elegant and efficient reaction cascades will be a key area of research in the future. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-Allyloxy-1-benzyl-1,2,3,6-tetrahydro-pyridine, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, allyloxy groups can be introduced via refluxing precursors (e.g., benzyl-protected tetrahydro-pyridine derivatives) with allyl halides in ethanol or THF under inert atmosphere. Intermediates are purified using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from solvent mixtures like acetic acid/water (1:1) . Reaction progress is monitored via TLC (silica plates, UV visualization) .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : - and -NMR to verify allyloxy (-OCHCHCH) and benzyl (CH-CH) substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.

- HPLC : Reverse-phase C18 columns with ammonium acetate buffer (pH 6.5) and acetonitrile gradients for purity assessment .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 3–10) at 25°C and 40°C for 24–72 hours. Degradation is quantified via HPLC, with degradation products identified using LC-MS. The allyloxy group is prone to hydrolysis under acidic conditions, while the benzyl moiety may oxidize at elevated temperatures .

Advanced Research Questions

Q. How can reaction yields be optimized for the allyloxy functionalization step, and what variables most significantly impact efficiency?

- Methodological Answer : Yield optimization involves:

- Catalyst Screening : Testing bases like KCO or CsCO to deprotonate hydroxyl groups.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity compared to ethanol .

- Temperature Control : Reflux (80–100°C) vs. microwave-assisted synthesis (shorter reaction times).

Statistical tools like Design of Experiments (DoE) can identify critical factors (e.g., solvent polarity, molar ratios) .

Q. How should researchers address contradictions in reported biological activity data for structurally similar tetrahydro-pyridine derivatives?

- Methodological Answer : Discrepancies often arise from:

- Purity Variability : Impurities (e.g., residual solvents) can skew bioassay results. Validate purity via elemental analysis and residual solvent testing .

- Stereochemical Differences : Enantiomeric forms (if present) may exhibit divergent activities. Use chiral HPLC or X-ray crystallography to confirm stereochemistry .

- Assay Conditions : Standardize cell lines, incubation times, and control compounds across studies .

Q. What computational strategies are recommended for predicting the compound’s reactivity in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Model transition states for allyloxy group reactions (e.g., ring-opening or cycloadditions).

- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes or receptors) using software like AutoDock Vina.

- Retrosynthetic Analysis : Tools like Synthia or Reaxys can propose feasible routes using existing tetrahydro-pyridine reaction databases .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified allyloxy (e.g., propargyloxy) or benzyl (e.g., halogenated benzyl) groups.

- Biological Screening : Test analogs against target assays (e.g., kinase inhibition) and correlate substituent electronic/hydrophobic parameters (Hammett σ, LogP) with activity.

- QSAR Modeling : Use partial least squares (PLS) regression to identify critical molecular descriptors .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician with SDS documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.